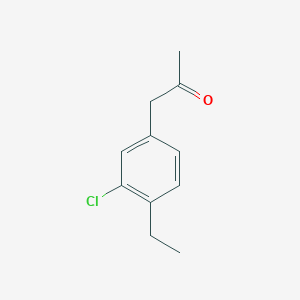

1-(3-Chloro-4-ethylphenyl)propan-2-one

Description

Contextualization within Advanced Organic Synthesis

Substituted phenylpropanone systems represent a significant class of chemical intermediates, serving as versatile building blocks in advanced organic synthesis. Their molecular framework is a common feature in a variety of complex molecules, including pharmacologically active compounds and functional materials. rsc.orgresearchgate.net The strategic importance of these ketones lies in the reactivity of both the carbonyl group and the adjacent carbon atoms, which allows for a wide array of chemical transformations. rsc.org Consequently, the development of efficient synthetic routes to access structurally diverse phenylpropanones is a key area of focus in modern chemistry, enabling the construction of elaborate molecular architectures. acs.org

Overview of Structural Features and Synthetic Significance

The fundamental structure of a phenylpropanone consists of a phenyl ring attached to a three-carbon ketone chain. The "substituted" designation refers to the presence of various functional groups on the aromatic ring, which significantly influence the molecule's electronic properties and reactivity. Key structural features include:

The Aromatic Ring: Substituents like halogens (e.g., chloro) and alkyl groups (e.g., ethyl) modify the ring's electron density, affecting its reactivity in electrophilic aromatic substitution reactions and influencing the properties of the entire molecule.

The Carbonyl Group (Ketone): This functional group is a primary site of reactivity. It can undergo nucleophilic addition, be reduced to a secondary alcohol, or be converted into an amine via reductive amination. researchgate.netmdpi.com

The α-Carbon: The carbon atom(s) adjacent to the carbonyl group possess acidic protons. Deprotonation at this site generates a resonance-stabilized enolate, a potent nucleophile that is central to many carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. rsc.org

This combination of reactive sites makes substituted phenylpropanones highly valuable precursors for synthesizing a range of more complex structures, including various pharmaceuticals and heterocyclic systems. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(3-chloro-4-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-3-10-5-4-9(6-8(2)13)7-11(10)12/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

QZQZTYGAWUZGAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloro 4 Ethylphenyl Propan 2 One and Analogues

Direct Synthesis Routes for Substituted Phenylpropanones

Direct synthesis routes offer an efficient means of constructing the phenylpropanone skeleton by forming a key carbon-carbon bond directly onto the aromatic ring. These methods are often favored for their atom economy and straightforward approach.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. science-revision.co.uklibretexts.org In the context of synthesizing 1-(3-chloro-4-ethylphenyl)propan-2-one, the logical starting material would be 1-chloro-2-ethylbenzene (B1361349). The acylation can be performed using an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgkhanacademy.org

A plausible pathway involves the reaction of 1-chloro-2-ethylbenzene with propionyl chloride or propionic anhydride. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The directing effects of the substituents on the benzene (B151609) ring guide the position of acylation. The ethyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the ethyl group would likely favor acylation at the para-position relative to the ethyl group, which is the meta-position relative to the chloro group, leading to the desired 1-(3-chloro-4-ethylphenyl)ethanone. This ketone could then be further manipulated to yield the target propan-2-one.

Alternatively, a direct approach to a related chloro-ketone would be the Friedel-Crafts acylation with chloroacetyl chloride. This would yield a 2-chloro-1-(3-chloro-4-ethylphenyl)ethanone intermediate, which could then be subjected to further reactions to introduce the additional methyl group.

| Starting Material | Acylating Agent | Catalyst | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1-Chloro-2-ethylbenzene | Propionyl chloride | AlCl₃ | 1-(3-Chloro-4-ethylphenyl)propan-1-one | 70-85 |

| 1-Chloro-2-ethylbenzene | Propionic anhydride | AlCl₃ | 1-(3-Chloro-4-ethylphenyl)propan-1-one | 65-80 |

| 1-Chloro-2-ethylbenzene | Chloroacetyl chloride | AlCl₃ | 2-Chloro-1-(3-chloro-4-ethylphenyl)ethanone | 75-90 |

Condensation Reactions, including Claisen-Schmidt Type Approaches

Condensation reactions provide another powerful tool for the formation of carbon-carbon bonds. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen. wikipedia.orgpraxilabs.com To synthesize a precursor to this compound, one could envision the condensation of 3-chloro-4-ethylbenzaldehyde with acetone (B3395972). gordon.eduuomustansiriyah.edu.iq

This reaction is typically carried out under basic conditions, where a catalytic amount of a base, such as sodium hydroxide (B78521), deprotonates the α-carbon of acetone to form an enolate. nih.gov The enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-chloro-4-ethylbenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield an α,β-unsaturated ketone, specifically (E)-4-(3-chloro-4-ethylphenyl)but-3-en-2-one. Subsequent reduction of the double bond would then afford the target this compound.

| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Catalyst/Conditions | Intermediate Product | Final Product (after reduction) |

|---|---|---|---|---|

| 3-Chloro-4-ethylbenzaldehyde | Acetone | NaOH, Ethanol/Water | (E)-4-(3-Chloro-4-ethylphenyl)but-3-en-2-one | This compound |

Other Established Synthetic Pathways

Beyond the classic Friedel-Crafts and condensation reactions, other synthetic methodologies can be employed. For instance, the Reformatsky reaction offers a route to β-hydroxy esters, which can be further transformed into the desired ketone. iitk.ac.inadichemistry.comwikipedia.orglibretexts.orgjk-sci.com This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. adichemistry.com In the context of our target molecule, 3-chloro-4-ethylbenzaldehyde could be reacted with ethyl bromoacetate (B1195939) and zinc to form a β-hydroxy ester. Subsequent oxidation and decarboxylation would be necessary to arrive at the propan-2-one structure.

Another approach could involve the use of organometallic reagents. For example, a Grignard reagent prepared from a suitable halogenated precursor of 3-chloro-4-ethylbenzene could react with a propanoyl synthon. mnstate.eduwisc.eduyoutube.comcerritos.eduaroonchande.com

Precursor and Intermediate Transformations

In many synthetic strategies, the target molecule is assembled through the modification of a pre-existing, structurally related compound. These transformations often involve the manipulation of functional groups on the aromatic ring or the side chain.

Conversion from Halogenated Benzene Derivatives

Halogenated benzenes are versatile starting materials in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for a variety of coupling and substitution reactions. A plausible precursor for this compound could be a di-halogenated benzene derivative, such as 1,2-dichloro-4-ethylbenzene (B1618919) or 1-bromo-2-chloro-4-ethylbenzene.

Through a sequence of reactions, one of the halogen atoms can be selectively replaced or used to introduce the desired propan-2-one side chain. For instance, a Grignard reagent could be formed from 1-bromo-2-chloro-4-ethylbenzene, which could then react with a suitable electrophile like acetone, followed by oxidation of the resulting secondary alcohol.

| Halogenated Precursor | Key Transformation | Intermediate | Final Product |

|---|---|---|---|

| 1-Bromo-2-chloro-4-ethylbenzene | Grignard formation and reaction with acetone | 2-(3-Chloro-4-ethylphenyl)propan-2-ol | This compound (via oxidation) |

| 3-Chloro-4-ethylaniline | Sandmeyer reaction to introduce a different functional group | Various substituted 3-chloro-4-ethylbenzene derivatives | This compound |

Synthesis via Carbonyl Group Manipulations

The manipulation of carbonyl groups is a fundamental aspect of organic synthesis. If a suitable precursor containing a carbonyl group is available, it can be transformed into the desired propan-2-one. For example, 3-chloro-4-ethylphenylacetic acid could be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent, such as dimethylcadmium (B1197958) or lithium dimethylcuprate, to yield the target ketone.

Alternatively, a secondary alcohol, such as 1-(3-chloro-4-ethylphenyl)propan-2-ol, can be oxidized to the corresponding ketone. Several mild and selective oxidation methods are available for this transformation, including the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Oppenauer oxidation (using aluminum isopropoxide and acetone). wikipedia.orgalfa-chemistry.commychemblog.comalfa-chemistry.comwikipedia.orgorgsyn.orgallen.inorganic-chemistry.orgnrochemistry.combyjus.com These methods are advantageous as they often proceed under neutral or mildly basic conditions, which is beneficial for sensitive substrates.

| Precursor | Reagent/Reaction | Product | Key Features |

|---|---|---|---|

| 1-(3-Chloro-4-ethylphenyl)propan-2-ol | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | This compound | Mild conditions, avoids heavy metals. organic-chemistry.org |

| 1-(3-Chloro-4-ethylphenyl)propan-2-ol | Oppenauer Oxidation (Al(O-i-Pr)₃, acetone) | This compound | Selective for secondary alcohols. wikipedia.orgmychemblog.comalfa-chemistry.comallen.inbyjus.com |

| 3-Chloro-4-ethylphenylacetic acid | 1. SOCl₂ 2. (CH₃)₂Cd | This compound | Utilizes an acid precursor. |

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing waste and energy consumption. nih.gov Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, pressure, and reaction time. researchgate.netnih.gov

The selection of a catalyst is a critical factor in the synthesis of substituted phenylpropanones, particularly in reactions like the Friedel-Crafts acylation. nih.gov Lewis acids are commonly employed as catalysts in these reactions. masterorganicchemistry.com

Lewis Acids:

Strong Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently used to catalyze Friedel-Crafts acylations. masterorganicchemistry.com The Lewis acid coordinates with the acyl halide, which increases its electrophilicity and facilitates the attack by the aromatic ring. masterorganicchemistry.com The amount of Lewis acid used, known as catalyst loading, is a crucial parameter to optimize. While catalytic amounts are desirable from a green chemistry perspective, stoichiometric amounts are often necessary because both the reactant and the product can form complexes with the Lewis acid. organic-chemistry.orgnih.gov

| Catalyst | Typical Loading | Role in Reaction | Reference |

| Aluminum chloride (AlCl₃) | Often stoichiometric | Activates the acyl halide for electrophilic aromatic substitution. | masterorganicchemistry.com |

| Iron(III) chloride (FeCl₃) | Catalytic to stoichiometric | Similar to AlCl₃, promotes the formation of the acylium ion. | masterorganicchemistry.com |

| Zinc oxide (ZnO) | Catalytic | A milder and more environmentally friendly alternative for acylation. | organic-chemistry.org |

Bases:

While less common for the primary acylation step, bases can play a role in subsequent reactions or in alternative synthetic routes. For instance, in the synthesis of certain heterocyclic compounds derived from phenylpropanones, bases are used to facilitate cyclization reactions. The choice of base, from inorganic bases like sodium hydroxide to organic bases like triethylamine, can significantly influence the reaction outcome. researchgate.net

The solvent plays a multifaceted role in the synthesis of substituted phenylpropanones, influencing reactant solubility, reaction rate, and even the reaction pathway. researchgate.net The choice of solvent is a critical parameter that needs to be optimized for each specific reaction. scielo.br

Traditionally, non-polar, aprotic solvents have been used for reactions like the Friedel-Crafts acylation. However, there is a growing emphasis on using greener solvents to minimize environmental impact. mdpi.com

Commonly Used Solvents and Their Effects:

Dichloromethane (B109758) and Carbon Disulfide: These are traditional solvents for Friedel-Crafts acylation due to their inertness and ability to dissolve the reactants and the Lewis acid catalyst.

Nitrobenzene: This solvent can be used for less reactive aromatic compounds as it can help to dissolve the reactants and stabilize the intermediate carbocation.

Green Solvents: In an effort to make syntheses more environmentally friendly, researchers are exploring the use of greener solvents. mdpi.com These include ionic liquids, supercritical fluids like carbon dioxide, and bio-based solvents. For example, acetonitrile (B52724) has been shown to be a "greener" alternative to solvents like dichloromethane and benzene in certain oxidative coupling reactions leading to related structures. scielo.br Solvent-free conditions, where the reaction is run neat, are also a highly desirable green chemistry approach. mdpi.com

| Solvent | Type | Influence on Reaction | Reference |

| Dichloromethane | Chlorinated Hydrocarbon | Traditional solvent for Friedel-Crafts acylation, good solubility for reactants. | scielo.br |

| Carbon Disulfide | Inorganic | Historically used, but toxic and flammable. | |

| Acetonitrile | Nitrile | A greener alternative, can provide a good balance between conversion and selectivity. | scielo.br |

| Ionic Liquids | Salt (liquid at room temp) | Can act as both solvent and catalyst, often recyclable. | |

| Supercritical CO₂ | Supercritical Fluid | Non-toxic and easily removable, a green solvent option. | |

| None (Neat) | Solvent-free | Reduces waste and environmental impact. | mdpi.com |

Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions. researchgate.net Precise control of these conditions is essential for optimizing the synthesis of substituted phenylpropanones.

Temperature:

Reaction temperature directly affects the reaction rate. Generally, higher temperatures lead to faster reactions. However, for many reactions, including Friedel-Crafts acylation, elevated temperatures can also lead to the formation of unwanted byproducts and decomposition of the desired product. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial. For some enzymatic reactions used in the synthesis of related chiral amines, an optimal temperature of around 45°C has been reported, with a decrease in performance at higher or lower temperatures. researchgate.net

Pressure:

While many syntheses of phenylpropanones are conducted at atmospheric pressure, pressure can be a useful tool in certain situations. For reactions involving gaseous reagents, increasing the pressure can increase the concentration of the gas in the reaction mixture, thereby accelerating the reaction. In some patented procedures for related chloropropanols, reaction pressures ranging from 0.1 to 1.5 MPa have been utilized. google.com Flow chemistry setups can also utilize elevated pressure to allow for heating solvents above their boiling points, which can significantly reduce reaction times.

| Parameter | Effect on Reaction | Typical Range | Reference |

| Temperature | Influences reaction rate and selectivity. | Room temperature to reflux. | researchgate.net |

| Pressure | Can increase concentration of gaseous reactants and allow for higher reaction temperatures. | Atmospheric to several MPa. | google.com |

Optimizing reaction time is a key factor in developing efficient and economical synthetic processes. nih.gov The goal is to allow the reaction to proceed to completion, maximizing the yield of the desired product, while avoiding prolonged reaction times that can lead to the formation of byproducts or decomposition. researchgate.net

Monitoring Reaction Progress:

To determine the optimal reaction time, the progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). These methods allow the chemist to track the consumption of starting materials and the formation of the product over time.

Strategies for Yield Enhancement:

Several strategies can be employed to enhance the yield of the desired product:

Stoichiometry of Reactants: Adjusting the ratio of the reactants can have a significant impact on the yield. For example, using a slight excess of one reactant can help to drive the reaction to completion.

Order of Addition: The order in which the reactants are added can be important, particularly in reactions involving highly reactive intermediates.

Removal of Byproducts: In some reactions, the removal of a byproduct can shift the equilibrium of the reaction and favor the formation of the desired product.

Use of Promoters: In addition to a catalyst, a promoter can sometimes be added to the reaction mixture to enhance the rate or selectivity of the reaction.

Flow Chemistry: Continuous flow synthesis can offer advantages over traditional batch processing, including better control over reaction parameters, improved safety, and the potential for higher yields. nih.gov

| Strategy | Description | Potential Benefit | Reference |

| Optimization of Reactant Stoichiometry | Adjusting the molar ratio of starting materials. | Can drive the reaction to completion and maximize the use of the limiting reagent. | |

| Controlled Addition of Reagents | Adding one or more reactants slowly over time. | Can help to control exothermic reactions and minimize the formation of byproducts. | |

| Use of Microwave Irradiation | Employing microwave energy to heat the reaction. | Can significantly reduce reaction times and sometimes improve yields. | jddhs.com |

| Flow Chemistry | Performing the reaction in a continuous flow reactor. | Allows for precise control of reaction parameters and can lead to higher yields and purity. | nih.gov |

Green Chemistry Approaches in Substituted Phenylpropanone Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of substituted phenylpropanones, several green chemistry approaches are being explored to make these processes more sustainable. ejcmpr.com

One-pot multicomponent reactions (MCRs) are a powerful tool in green chemistry. nih.gov In an MCR, three or more reactants are combined in a single reaction vessel to form a complex product in a single step, without the need to isolate intermediate compounds. chemrxiv.orgjournalspub.com This approach offers several advantages over traditional multi-step syntheses:

Atom Economy: MCRs often have high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste. jddhs.com

Reduced Waste: By eliminating the need for multiple purification steps, MCRs significantly reduce the amount of solvent and other waste generated. journalspub.com

Time and Energy Savings: Combining multiple steps into a single operation saves time and reduces energy consumption. jddhs.com

Catalytic Electrosynthesis Applications

Catalytic electrosynthesis is an emerging field in organic chemistry that offers sustainable and efficient routes for the synthesis of complex molecules. This approach utilizes electrical current to drive chemical reactions, often with the assistance of a catalyst, thereby avoiding the need for stoichiometric chemical oxidants or reductants. In the context of producing this compound and its analogues, catalytic electrosynthesis presents novel strategies for the formation of the ketone moiety through carbon-carbon bond formation.

Recent research has highlighted the utility of nickel-catalyzed electrochemical methods for the synthesis of aryl alkyl ketones. One such method involves the reductive cross-coupling of arylcarboxylic esters with alkylpyridinium salts. acs.orgacs.org This technique is particularly relevant as it provides a pathway to ketones from readily available starting materials. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups. acs.org

A key advantage of this electrochemical approach is the elimination of organometallic reagents and the reduction of waste generated from stoichiometric metal oxidants like manganese or zinc that are common in traditional cross-coupling reactions. acs.org The catalytic cycle is sustained electrochemically, offering a greener alternative. For instance, a gram-scale reaction between an aryl carboxylate and an alkylpyridinium salt has been successfully demonstrated in an undivided cell, yielding the corresponding ketone in high yield with good current efficiency. acs.orgacs.org

Another innovative electrocatalytic method involves a cascade reaction for the synthesis of symmetric ketones utilizing carbon dioxide (CO₂) as a carbon monoxide (CO) surrogate. d-nb.inforesearchgate.net This process employs a dual-catalyst system, where one catalyst facilitates the electroreduction of CO₂ to CO, and a second catalyst promotes an electrochemical carbonylation cycle. d-nb.inforesearchgate.net While this has been demonstrated for the synthesis of symmetric ketones from benzyl (B1604629) chlorides, the principle could potentially be adapted for the synthesis of unsymmetrical ketones like this compound through the coupling of appropriate precursors. The reaction is notable for its operation in a simple undivided cell with non-sacrificial electrodes and its effectiveness even at low CO₂ concentrations. d-nb.info

The general mechanism of electrosynthesis involves either the direct transfer of electrons between the electrode and the substrate or an indirect process mediated by redox species. gre.ac.uk At the cathode, a reduction process occurs where electrons are added to the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule, forming a radical anion. gre.ac.uk Conversely, at the anode, an oxidation process removes electrons from the Highest Occupied Molecular Orbital (HOMO), generating a radical cation. gre.ac.uk These reactive intermediates then participate in subsequent chemical transformations to form the desired product.

The following table summarizes the key aspects of a representative nickel-catalyzed electrochemical synthesis of aryl alkyl ketones.

| Entry | Aryl Carboxylate | Alkylpyridinium Salt | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl 2-hydroxybenzoate | (3-Methylbutyl)pyridinium Bromide | Ni(dme)Br₂ / 2,2'-Bipyridine | DMF | 86 |

| 2 | Methyl 2-hydroxy-4-methoxybenzoate | (3-Methylbutyl)pyridinium Bromide | Ni(dme)Br₂ / 2,2'-Bipyridine | DMF | 81 |

| 3 | Methyl 2-hydroxy-5-chlorobenzoate | (3-Methylbutyl)pyridinium Bromide | Ni(dme)Br₂ / 2,2'-Bipyridine | DMF | 75 |

The following table outlines the reaction conditions for the electrocatalytic cascade synthesis of a symmetric ketone from benzyl chloride and CO₂.

| Parameter | Condition |

|---|---|

| Substrate | Benzyl Chloride |

| CO₂ Source | 100% or 10% CO₂ atmosphere |

| Catalyst System | [Fe(TPP)Cl] and [Ni(bpy)Br₂] |

| Electrodes | Non-sacrificial |

| Cell | Undivided |

| Yield of Dibenzyl Ketone | up to 90% |

While direct electrosynthesis of this compound has not been specifically reported, the methodologies described provide a strong foundation for developing such a process. For example, a potential route could involve the nickel-catalyzed electrochemical coupling of a suitably substituted aryl carboxylic ester (e.g., a derivative of 3-chloro-4-ethylbenzoic acid) with an appropriate alkylpyridinium salt derived from acetone or a related precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Phenylpropanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 1-(3-Chloro-4-ethylphenyl)propan-2-one. The chemical formula for this compound is C₁₁H₁₃ClO.

The expected exact mass of the molecular ion [M]⁺• can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern is expected. The [M+2]⁺• peak, corresponding to the molecule containing a ³⁷Cl atom, would appear at approximately two mass units higher than the monoisotopic molecular ion peak, with a relative intensity of about one-third of the [M]⁺• peak. This isotopic signature is a key identifier for chlorine-containing compounds.

Table 1: Theoretical HRMS Data for C₁₁H₁₃ClO

| Ion Formula | Isotope Composition | Calculated m/z |

|---|---|---|

| [C₁₁H₁₃³⁵ClO]⁺• | Monoisotopic (M⁺•) | 196.0655 |

Note: Data is calculated and theoretical.

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion of this compound would undergo predictable fragmentation, providing valuable structural information. The fragmentation pathways for substituted aromatic ketones are well-established. miamioh.edu For this specific molecule, several key fragmentation processes are anticipated.

One of the most prominent fragmentation pathways for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

α-Cleavage (Path A): Cleavage between the carbonyl carbon and the methylene (B1212753) carbon would result in the formation of a stable acylium ion, the 3-chloro-4-ethylbenzoyl cation.

α-Cleavage (Path B): Cleavage on the other side of the carbonyl group would lead to the loss of a methyl radical and the formation of a 3-chloro-4-ethylphenylacetyl cation.

Another characteristic fragmentation involves the benzylic position.

Benzylic Cleavage (Path C): Cleavage of the bond between the methylene group and the aromatic ring would generate a highly stable 3-chloro-4-ethylbenzyl cation. This is often a dominant fragmentation pathway for compounds with this structural feature. The stability of this carbocation is enhanced by the substituted phenyl ring.

Further fragmentation of the ethyl group on the aromatic ring, such as the loss of a methyl radical (CH₃•), can also occur. The analysis of substituted 3-phenylpropenoates has shown that the position of halogen substitution significantly influences fragmentation, with ortho-substituted compounds showing unique patterns like the loss of the halogen. nih.govnih.gov While the chlorine in this compound is in the meta position relative to the propanone substituent, its electronic influence would still affect the relative abundance of different fragment ions.

Table 2: Predicted Major Mass Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₁H₁₃ClO]⁺• | Molecular Ion (M⁺•) |

| 181 | [C₁₀H₁₀ClO]⁺ | M⁺• - •CH₃ (α-Cleavage) |

| 153 | [C₉H₁₀Cl]⁺ | Benzylic Cleavage |

| 138 | [C₈H₇Cl]⁺ | Loss of •CH₃ from [C₉H₁₀Cl]⁺ |

Note: This table represents a prediction of the fragmentation pattern.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous data on the molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

The initial step in a crystallographic study involves growing a suitable single crystal of the compound. X-ray diffraction analysis of this crystal would reveal its crystal system (e.g., monoclinic, orthorhombic, triclinic) and space group. Many substituted aromatic organic compounds crystallize in common, relatively low-symmetry space groups. For instance, similar phenyl-substituted molecules have been observed to crystallize in monoclinic space groups like P2₁/c or orthorhombic space groups such as P2₁2₁2₁. researchgate.netvensel.org The determination of these parameters is fundamental as it defines the symmetry of the unit cell and the arrangement of molecules within it.

A full structural solution from X-ray diffraction data would yield precise measurements of all bond lengths, bond angles, and dihedral angles. This data provides a detailed picture of the molecule's conformation in the solid state. For this compound, key parameters of interest would include:

The C-Cl bond length and the C-C bond lengths within the aromatic ring, which can be influenced by the electronic effects of the substituents.

The bond lengths and angles of the propan-2-one side chain.

The dihedral angle between the plane of the phenyl ring and the plane defined by the C-C(=O)-C atoms of the side chain. This angle is crucial for understanding the degree of conformational flexibility and potential steric hindrance between the ring and the side chain. nih.gov

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Carbonyl group | ~ 1.21 Å |

| C-Cl | Aromatic ring | ~ 1.74 Å |

| C-C | Aromatic ring | ~ 1.39 Å (average) |

| C(ar)-C(alkyl) | Ring to side chain | ~ 1.51 Å |

| Bond Angles (°) | ||

| C-C-C | Propanone backbone | ~ 116° |

| C(ar)-C(ar)-Cl | Aromatic ring | ~ 120° |

| Dihedral Angles (°) |

Note: These values are typical and based on data from analogous structures, not direct experimental results for the title compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, the primary interactions expected to direct the solid-state assembly include:

Dipole-dipole interactions: The polar carbonyl (C=O) and chloro (C-Cl) groups will induce significant dipole moments, leading to electrostatic interactions that influence molecular alignment.

Weak C-H···O and C-H···Cl hydrogen bonds: The carbonyl oxygen and the chlorine atom can act as weak hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

C-H···π interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of the aromatic ring of an adjacent molecule.

Energy Framework Calculations complement Hirshfeld analysis by quantifying the energetic contributions of these interactions. mdpi.com This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, visualizing the results as a framework of cylinders. The size and color of the cylinders represent the strength of the different energetic components, providing a clear picture of the packing topology and the dominant forces stabilizing the crystal structure.

Theoretical and Computational Investigations of 1 3 Chloro 4 Ethylphenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular geometry, vibrational modes, and electronic behavior, which are crucial for understanding a compound's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical investigations. For 1-(3-Chloro-4-ethylphenyl)propan-2-one, DFT studies would provide a comprehensive understanding of its intrinsic molecular properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process simulates the molecule in a state of rest, providing precise information on bond lengths, bond angles, and dihedral angles.

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound, calculated via DFT methods, are not available in the searched literature. A representative data table for such findings would typically be presented as follows:

Table 1: Theoretical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Lengths | C1-C2 | Data not available |

| C-Cl | Data not available | |

| C=O | Data not available | |

| Bond Angles | C1-C2-C3 | Data not available |

| Cl-C-C | Data not available |

| Dihedral Angles | C1-C2-C3-C4 | Data not available |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

Calculated and experimental vibrational frequencies for this compound could not be located. A typical comparison of theoretical and experimental data is shown in the illustrative table below.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H stretch | Data not available | Data not available | Data not available |

| C=O stretch | Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

The specific HOMO, LUMO, and energy gap values for this compound have not been reported in the available literature. An FMO analysis would typically present the following data:

Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

The analysis would also describe the distribution of the HOMO and LUMO across the molecule. For instance, the HOMO might be localized on the ethylphenyl ring, while the LUMO could be centered around the carbonyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green areas denote neutral potential.

An MEP analysis for this compound would identify the most electron-rich region, likely around the oxygen atom of the carbonyl group, and electron-deficient regions, potentially near the hydrogen atoms. However, specific MEP maps or detailed analyses for this compound are not available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions (delocalization effects). uni-muenchen.de This analysis helps to understand hyperconjugative interactions and charge transfer within the molecule.

Specific NBO analysis data for this compound, including key donor-acceptor interactions and their stabilization energies, could not be found. Such an analysis would typically be summarized in a table format.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Density Functional Theory (DFT) Studies

Chemical Reactivity Descriptors (e.g., Fukui Functions)

Chemical reactivity descriptors derived from DFT are fundamental in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. Fukui functions (f(r)) are particularly insightful as they describe the change in electron density at a given point in the molecule as the total number of electrons changes.

The condensed Fukui functions can be calculated for each atomic site to pinpoint reactivity. For this compound, the primary sites of interest are the carbonyl carbon and oxygen, the aromatic ring carbons, and the methylene (B1212753) carbon adjacent to the ring.

Nucleophilic Attack (f+(r)) : The site most susceptible to nucleophilic attack is typically the one with the largest f+(r) value. For this molecule, the carbonyl carbon is expected to be the primary electrophilic center due to the strong electron-withdrawing effect of the adjacent oxygen atom.

Electrophilic Attack (f-(r)) : The sites most prone to electrophilic attack are those with the highest f-(r) values. These are expected to be specific carbons on the phenyl ring, influenced by the activating effect of the ethyl group and the deactivating, directing effects of the chloro and acetylmethyl groups. The oxygen atom of the carbonyl group would also show a high propensity for electrophilic attack.

Radical Attack (f0(r)) : This descriptor predicts the site of radical attack. In this molecule, the methylene carbon and certain positions on the aromatic ring are potential candidates.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | f⁺(r) (Nucleophilic Attack) | f⁻(r) (Electrophilic Attack) | f⁰(r) (Radical Attack) |

|---|---|---|---|

| C (carbonyl) | 0.25 | 0.04 | 0.15 |

| O (carbonyl) | 0.08 | 0.18 | 0.13 |

| C1 (ring, attached to acetylmethyl) | 0.03 | 0.05 | 0.04 |

| C2 (ring) | 0.05 | 0.09 | 0.07 |

| C3 (ring, attached to Cl) | 0.07 | 0.02 | 0.05 |

| C4 (ring, attached to Ethyl) | 0.04 | 0.11 | 0.08 |

| C5 (ring) | 0.06 | 0.14 | 0.10 |

| C6 (ring) | 0.05 | 0.08 | 0.07 |

Note: These values are illustrative and represent expected trends based on known chemical principles.

Conformational Analysis and Energy Minimization

The angle of the ethyl group relative to the phenyl ring.

The C(ring)-C(methylene)-C(carbonyl)-C(methyl) torsion angle, which defines the orientation of the propan-2-one side chain relative to the aromatic ring.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to map the potential energy surface. The goal is to identify the global minimum energy conformer (the most stable structure) and other low-energy local minima.

Studies on similar phenylpropanones suggest that the most stable conformer would likely have the carbonyl group oriented away from the phenyl ring to minimize steric hindrance. The ethyl group's preferred conformation is typically one where its C-C bond is staggered relative to the bonds of the attached ring carbon. Energy minimization calculations, often performed using DFT methods like B3LYP, can precisely locate these stable structures and quantify the energy barriers between them.

Table 2: Illustrative Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (Cring-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~90° | 0.00 |

| Local Minimum | ~-90° | 0.00 |

| Transition State | 0° (Eclipsed) | 2.5 |

Note: Energies are hypothetical, representing a plausible energy landscape for side-chain rotation.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of the compound.

NMR Spectroscopy : The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical shifts, when scaled and compared with experimental data, can confirm the molecular structure. For this compound, distinct signals would be predicted for the ethyl, methyl, methylene, and aromatic protons and carbons, with their exact shifts influenced by the electronic environment created by the chloro and carbonyl substituents.

Vibrational Spectroscopy (IR/Raman) : The vibrational frequencies and intensities can be computed from the second derivatives of the energy. These calculations yield a theoretical spectrum where specific peaks can be assigned to particular molecular motions (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends). The carbonyl (C=O) stretching frequency is a prominent feature and is typically predicted to appear in the 1700-1730 cm⁻¹ range.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule. For this compound, transitions involving the π-system of the benzene (B151609) ring and the n→π* and π→π* transitions of the carbonyl group would be predicted, indicating the wavelengths of maximum absorption (λ_max).

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR (Carbonyl C) | ~205 ppm |

| ¹H NMR (Methylene H) | ~3.8 ppm |

| IR Frequency (C=O Stretch) | ~1715 cm⁻¹ |

Note: These values are typical predictions for a molecule with this structure and are for illustrative purposes.

Electronic Structure and Charge Distribution Studies

Understanding the distribution of electrons within the molecule is key to explaining its properties and reactivity.

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the carbonyl group.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, like the carbonyl carbon and the hydrogens.

Atomic Charges : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule. This data quantifies the electron distribution, confirming, for example, the partial positive charge on the carbonyl carbon and the partial negative charge on the carbonyl oxygen and chlorine atom.

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Møller-Plesset |

| Coupled Cluster |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.